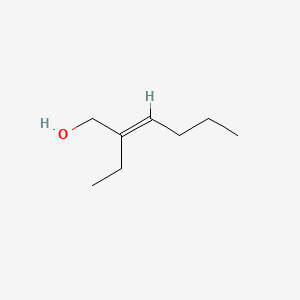

2-Ethylhex-2-enol

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-ethylhex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h6,9H,3-5,7H2,1-2H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRFYJBJQPGAAA-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C(\CC)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880820 | |

| Record name | 2-hexen-1-ol, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38384-38-2, 50639-00-4 | |

| Record name | (2E)-2-Ethyl-2-hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38384-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhex-2-enol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050639004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-hexen-1-ol, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhex-2-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethylhex 2 Enol

Chemo- and Regioselective Synthesis Approaches

The primary challenge in synthesizing 2-ethylhex-2-en-1-ol from its precursor, 2-ethylhex-2-enal (B1203452), is the selective reduction of the aldehyde's carbonyl group while leaving the adjacent carbon-carbon double bond intact.

The catalytic hydrogenation of α,β-unsaturated aldehydes like 2-ethylhex-2-enal can lead to multiple products, including the desired allylic alcohol (2-ethylhex-2-en-1-ol), the saturated aldehyde (2-ethylhexanal), and the fully saturated alcohol (2-ethylhexanol). Achieving high chemoselectivity for the allylic alcohol is a significant catalytic challenge because, thermodynamically, hydrogenation of the C=C bond is often favored over the C=O bond.

Advanced synthetic approaches utilize specially designed catalysts to enhance selectivity towards the unsaturated alcohol. The selectivity is influenced by the electronic and geometric properties of the catalyst surface. acs.org Intermetallic compounds and bimetallic catalysts have shown significant promise in this area. For instance, modifying a primary catalytic metal (like Platinum or Ruthenium) with a second, oxophilic metal (such as Sn, Ge, or Ga) can promote the preferential adsorption and activation of the carbonyl group. acs.org This electronic modification weakens the C=O bond and facilitates its reduction, steering the reaction away from C=C bond saturation. For a precursor like 2-ethylhex-2-enal, using such a catalyst under carefully controlled conditions of temperature and pressure would be essential to maximize the yield of 2-ethylhex-2-en-1-ol. acs.org

Beyond catalytic hydrogenation, specific chemical reducing agents can achieve the selective 1,2-reduction of the carbonyl group in α,β-unsaturated aldehydes. The most prominent of these methods is the Luche reduction. wikipedia.orgthermofisher.com This reaction employs a combination of sodium borohydride (B1222165) (NaBH₄) and a lanthanide salt, typically cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in an alcohol solvent like methanol (B129727). thermofisher.comresearchgate.net

The mechanism involves the cerium ion acting as a Lewis acid, which coordinates preferentially to the hard oxygen atom of the carbonyl group, increasing its electrophilicity. wikipedia.orgyoutube.com This coordination activates the carbonyl group for nucleophilic attack by the hydride. Furthermore, in the methanol solvent, NaBH₄ rapidly exchanges its hydrides for methoxy (B1213986) groups, forming sodium trimethoxyborohydride, which is a "harder" and more sterically hindered reducing agent. youtube.com This reagent is highly specific for the activated carbonyl carbon (1,2-addition) and does not readily attack the "softer" β-carbon of the alkene (1,4-conjugate addition). researchgate.netyoutube.com This methodology provides a reliable and high-yield route to allylic alcohols like 2-ethylhex-2-en-1-ol from 2-ethylhex-2-enal, avoiding the formation of saturated byproducts. thermofisher.com

Organometallic chemistry offers powerful tools for carbon-carbon bond formation, providing alternative pathways to allylic alcohols. A highly advanced strategy involves the catalytic reductive coupling of alkynes and aldehydes. organic-chemistry.org This method can construct a trisubstituted allylic alcohol, like 2-ethylhex-2-en-1-ol, from simpler fragments.

For example, a plausible retrosynthetic disconnection of 2-ethylhex-2-en-1-ol would yield 1-pentyne (B49018) and propionaldehyde. A nickel-catalyzed coupling reaction, using a catalyst system such as Ni(cod)₂ with a suitable phosphine (B1218219) ligand and a stoichiometric reducing agent like a trialkylsilane or triethylborane, can effectively couple these two fragments. organic-chemistry.orgmt.com This strategy forms the C-C bond between the aldehyde carbon and one of the alkyne carbons while simultaneously reducing the alkyne to an alkene and the aldehyde to an alcohol. Such methods often exhibit high control over regioselectivity and E/Z selectivity of the resulting double bond. organic-chemistry.org

While 2-ethylhex-2-en-1-ol is not typically a target in natural product total synthesis, its structure represents a versatile C8 functionalized building block. In the context of a complex multi-step synthesis, such a moiety could be incorporated or constructed as a key intermediate. researchgate.netresearchgate.net The functional handles of 2-ethylhex-2-en-1-ol—the primary allylic alcohol and the trisubstituted double bond—allow for a variety of subsequent transformations.

The hydroxyl group can be used for ether or ester linkages, or it can be oxidized to the corresponding aldehyde (2-ethylhex-2-enal) if needed for subsequent C-C bond-forming reactions like Wittig or aldol (B89426) reactions. youtube.com

The C=C double bond can undergo reactions such as epoxidation (followed by ring-opening), dihydroxylation to form a triol, or participate in cycloaddition reactions.

In a synthetic plan, a fragment like 2-ethylhex-2-en-1-ol could be prepared using one of the methods described above and then elaborated into a more complex target molecule, demonstrating the modularity of modern organic synthesis. acs.org

Enantioselective Synthesis and Chiral Resolution Techniques

The IUPAC name 2-ethylhex-2-en-1-ol refers to an achiral molecule, as there is no stereocenter in its structure. Therefore, it is not subject to enantioselective synthesis or chiral resolution. However, the closely related structural analogues 2-ethylhexan-1-ol (B42007) (the saturated version) and 2-ethylhex-5-en-1-ol (B41564) are chiral molecules, and advanced biocatalytic methods have been successfully applied for their resolution.

Biocatalysis, particularly using lipases, is a powerful green chemistry tool for the kinetic resolution of racemic alcohols. mdpi.comnih.gov In a kinetic resolution, an enzyme selectively catalyzes the transformation (typically an acylation or hydrolysis) of one enantiomer of a racemic mixture at a much higher rate than the other, allowing for the separation of the two enantiomers. jocpr.com

Detailed studies have been performed on the lipase-catalyzed resolution of racemic 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol via transesterification with vinyl acetate. rsc.org The enzyme from Pseudomonas sp. (Lipase PS) has been shown to be highly effective. The enzyme preferentially acylates the (S)-enantiomer, leaving the (R)-enantiomer behind as the unreacted alcohol. The efficiency of this separation is quantified by the enantiomeric ratio (E), with high E values (>100) indicating excellent selectivity. rsc.orglookchem.com

Research has shown that reaction parameters such as the choice of lipase, solvent, and temperature have a profound impact on the enantioselectivity. rsc.orgresearchgate.net For the resolution of the related unsaturated alcohol 2-ethylhex-5-en-1-ol, Lipase PS in dichloromethane (B109758) at 0 °C gave an exceptionally high E value of approximately 750, allowing for the preparation of both the (R)-alcohol and the (S)-acetate with high enantiomeric excess from a single reaction. rsc.org

Table 1: Influence of Reaction Conditions on the Lipase-Catalyzed Kinetic Resolution of (±)-2-ethylhexan-1-ol Data sourced from a study on the transacetylation of racemic alcohols. rsc.org

| Lipase | Solvent | Temperature (°C) | Enantiomeric Ratio (E) |

|---|---|---|---|

| Lipase PSL | Diisopropyl ether | 30 | 15 |

| Lipase PSL | Dichloromethane | 0 | 30 |

| Lipase PSL | Dichloromethane | -30 | 50 |

| Lipase PLF | Diisopropyl ether | 30 | 15 |

| Lipase PLF | Dichloromethane | 0 | 25 |

Asymmetric Catalysis for Chiral Induction

There is no available research data on the application of asymmetric catalysis for the specific purpose of chiral induction in the synthesis of 2-Ethylhex-2-enol (B1599869). The primary route to its achiral precursor, 2-ethylhex-2-enal, is well-established, but enantioselective methods to produce (R)- or (S)-2-Ethylhex-2-enol are not present in the surveyed literature.

Chromatographic Chiral Separation Methodologies

No specific methods for the chromatographic chiral separation of this compound enantiomers have been found in the scientific literature. Consequently, no data on chiral stationary phases, mobile phases, retention times, or resolution factors for this specific compound can be provided. Due to the absence of experimental data, no data tables can be generated.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Ethylhex 2 Enol

Mechanistic Investigations of Interconversion Reactions

The conversion of 2-Ethylhex-2-enal (B1203452) to 2-Ethylhex-2-enol (B1599869) and the subsequent oxidation of the enol are fundamental reactions that highlight its reactivity.

Hydrogenation Kinetics and Catalyst Performance in Reduction of 2-Ethylhex-2-enal to this compound

The synthesis of this compound is often achieved through the selective hydrogenation of 2-Ethylhex-2-enal. This process is a critical step in the industrial production of 2-ethylhexanol. rsc.orgresearchgate.net The reaction proceeds via the reduction of the aldehyde group, while preserving the carbon-carbon double bond.

The kinetics of the hydrogenation of 2-Ethylhex-2-enal have been studied using various catalysts. researchgate.net Research indicates that the hydrogenation of the C=C bond is generally more facile than the reduction of the C=O bond. researchgate.netresearchgate.net One study found that the activation energy for the hydrogenation of the C=C bond in 2-ethyl-2-hexenal (B1232207) to form 2-ethylhexanal (B89479) was 33.66 kJ/mol, whereas the subsequent hydrogenation of the aldehyde to 2-ethylhexanol required a higher activation energy of 58.39 kJ/mol. researchgate.netresearchgate.net

Different catalysts exhibit varying performance in this reaction. For instance, using Raney Nickel as a catalyst, the hydrogenation of 2-Ethylhex-2-enal proceeds to completion, with the formation of both 2-ethylhexanal and 2-ethylhexanol following zero-order kinetics. researchgate.net In contrast, when nickel boride is used, the reaction selectively stops at the saturated aldehyde, 2-ethylhexanal, with the saturation of the double bond also following a zero-order reaction. researchgate.net Notably, the formation of the unsaturated alcohol, this compound, was not detected in these particular studies, suggesting that under the studied conditions, the hydrogenation of the C=C bond is highly favored. researchgate.net

However, the direct synthesis of 2-ethylhexanol from n-butanal, which proceeds through an aldol (B89426) condensation to form 2-ethyl-2-hexenal followed by hydrogenation, is a topic of significant industrial interest. rsc.org Bifunctional catalysts, such as Ni/Ce-Al2O3, have been developed to facilitate this integrated process. rsc.org

Table 1: Catalyst Performance in the Hydrogenation of 2-Ethylhex-2-enal This table summarizes findings from various studies on the catalytic hydrogenation of 2-Ethylhex-2-enal, highlighting the catalyst used, key kinetic observations, and the primary products formed.

| Catalyst | Kinetic Profile | Primary Product(s) | Unsaturated Alcohol Detected | Reference |

|---|---|---|---|---|

| Raney Nickel | Zero-order | 2-Ethylhexanal, 2-Ethylhexanol | No | researchgate.net |

| Nickel Boride | Zero-order | 2-Ethylhexanal | No | researchgate.net |

| NiO50-Cab50 | First-order | 2-Ethylhexanol | Not specified | researchgate.net |

| Ni/Ce-Al2O3 | Not specified | 2-Ethylhexanol | Not specified | rsc.org |

Oxidation Pathways and Mechanisms

While the hydrogenation of 2-Ethylhex-2-enal is a common synthetic route, the oxidation of enols and related aldehydes is also a significant area of study. Aldehydes are readily oxidized to carboxylic acids. chemicalbook.com This autoxidation can be initiated by light and is catalyzed by transition metal salts. chemicalbook.com

The oxidation of the related compound, 2-ethylhexanal, to 2-ethylhexanoic acid has been extensively investigated. nih.gov This process is a key step in one of the primary industrial synthesis routes for 2-ethylhexanoic acid. nih.gov Catalytic systems, such as N-hydroxyphthalimide in isobutanol, have been shown to be highly effective for the oxidation of 2-ethylhexanal using oxygen or air, achieving high selectivity for the corresponding carboxylic acid. nih.gov While direct studies on the oxidation of this compound are less common, the principles of aldehyde oxidation are applicable. The presence of the double bond in this compound introduces additional complexity, potentially leading to side reactions or different oxidation products compared to its saturated counterpart.

Participation of this compound in Organic Transformations

The dual functionality of this compound, possessing both a nucleophilic hydroxyl group and an electron-rich double bond, allows it to participate in a diverse array of organic reactions.

Role as a Nucleophile in Addition Reactions

Enolates, the deprotonated form of enols, are excellent nucleophiles and readily participate in addition reactions to carbonyl compounds, a transformation known as the aldol addition. libretexts.orgscribd.com While this compound itself is a neutral molecule, its enolate can be generated under basic conditions. This enolate can then act as a nucleophile, attacking the electrophilic carbon of an aldehyde or ketone. libretexts.orgjackwestin.com

The general mechanism of nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgkhanacademy.org In the case of an enolate, this results in the formation of a new carbon-carbon bond. libretexts.org The resulting alkoxide intermediate is then protonated to yield a β-hydroxy aldehyde or ketone. libretexts.orgjackwestin.com

The reactivity of aldehydes and ketones in nucleophilic addition reactions is influenced by both electronic and steric factors. libretexts.org Aldehydes are generally more reactive than ketones due to the smaller steric hindrance and the greater partial positive charge on the carbonyl carbon. libretexts.org

Rearrangement and Cascade Reactions Involving Enol Functionality

The enol functional group is a key participant in various rearrangement and cascade reactions. scispace.com20.210.105 Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur in a single synthetic operation, often leading to a significant increase in molecular complexity. 20.210.105ub.edu

Enol ethers, which are derivatives of enols, can undergo oxidative rearrangements to form spiroketals. scispace.com Additionally, enolates can participate in cascade sequences initiated by conjugate addition. For example, the conjugate addition of a ketone enolate to an acetylenic ketone can trigger a series of reactions, including a 6π-electrocyclization, to construct complex cyclic systems. 20.210.105

The Claisen rearrangement is another important reaction involving enol-like structures, specifically allyl vinyl ethers, which can be formed from allylic alcohols. scispace.com This scispace.comscispace.com-sigmatropic rearrangement leads to the formation of a γ,δ-unsaturated carbonyl compound. While not a direct reaction of this compound, the principles of enol involvement in such rearrangements are fundamental to understanding its potential reactivity.

Cycloaddition Reactions and Pericyclic Processes of Enol Systems

Enols and their derivatives can participate in cycloaddition reactions, a class of pericyclic reactions that are highly valuable in organic synthesis for the construction of cyclic molecules. libretexts.orgacs.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org While this compound itself is not a diene, related enol systems can act as dienophiles.

Enone-alkene cycloadditions, a type of [2+2] cycloaddition, are also relevant. wikipedia.org These reactions typically proceed through a stepwise mechanism involving a diradical intermediate, initiated by photochemical excitation of the enone. wikipedia.org

The ene reaction is another pericyclic process that involves an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). libretexts.org This reaction can be considered a type of cycloaddition and is particularly common in intramolecular settings. Carbonyl compounds, such as aldehydes, can act as enophiles in what is known as the carbonyl-ene reaction, leading to the formation of homoallylic alcohols. libretexts.org

Tautomerism and Isomerization Dynamics of Enol Structures

The chemical behavior of this compound is intrinsically linked to the dynamic equilibrium it establishes with its corresponding keto tautomer, 2-ethylhexanal. This phenomenon, known as keto-enol tautomerism, is a fundamental concept in organic chemistry that governs the reactivity and stability of many carbonyl-containing compounds and their enol counterparts. masterorganicchemistry.comwikipedia.org The interconversion between these two constitutional isomers involves the migration of a proton and the shifting of electrons, a process that can be influenced by various structural and environmental factors. masterorganicchemistry.comnumberanalytics.com

Keto-enol tautomerism is an equilibrium process where the keto form is generally more stable and, therefore, predominates. masterorganicchemistry.com This preference for the keto form is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond in the carbonyl group compared to the carbon-carbon double bond in the enol. libretexts.org For simple aldehydes and ketones, the equilibrium constant (Keq = [enol]/[keto]) is typically very small, indicating a low concentration of the enol tautomer at equilibrium. wikipedia.org

The structure of this compound, with an ethyl group at the second carbon position, influences its tautomeric equilibrium. The presence of alkyl substituents on the double bond of an enol can affect its stability. Generally, more substituted alkenes are more stable, which would suggest that the substitution pattern of this compound contributes to its relative stability compared to less substituted enols. masterorganicchemistry.com

The isomerization of this compound to 2-ethylhexanal is a reversible process that can be catalyzed by either acids or bases. masterorganicchemistry.com

Base-Catalyzed Tautomerism: In the presence of a base, a proton is removed from the hydroxyl group of the enol to form an enolate ion. This intermediate is a resonance-stabilized species. Subsequent protonation of the enolate at the alpha-carbon results in the formation of the keto tautomer, 2-ethylhexanal. libretexts.org

Acid-Catalyzed Tautomerism: Under acidic conditions, the reaction is initiated by the protonation of the carbon-carbon double bond of the enol. This leads to the formation of a carbocation intermediate, which is stabilized by resonance with the adjacent hydroxyl group, forming a protonated carbonyl. Deprotonation of this intermediate by a weak base (such as the solvent) yields the final keto product, 2-ethylhexanal. masterorganicchemistry.com

| Compound Name | Keto Tautomer | Enol Tautomer | % Enol Content (in neat liquid) |

| Acetaldehyde | 0.0006 | ||

| Acetone | 0.00025 | ||

| Cyclohexanone | 0.02 | ||

| 2,4-Pentanedione | 80 |

Data compiled from various sources for illustrative purposes. scispace.com

The significantly higher enol content of 2,4-pentanedione is attributed to the formation of a stable, conjugated six-membered ring through intramolecular hydrogen bonding in the enol form, a stabilizing factor not present in simple aldehydes and ketones like 2-ethylhexanal. masterorganicchemistry.comlibretexts.org

In addition to keto-enol tautomerism, unsaturated alcohols like this compound can potentially undergo other isomerization reactions, such as the migration of the double bond to a different position within the carbon skeleton. These isomerizations can also be catalyzed by acids or transition metal complexes. However, detailed research findings specifically documenting such isomerization dynamics for this compound are scarce. The industrial synthesis of 2-ethylhexanal often involves the aldol condensation of n-butyraldehyde to form 2-ethyl-2-hexenal, which is then hydrogenated. wikipedia.orggoogle.com This process bypasses the direct handling of this compound.

Advanced Analytical and Spectroscopic Characterization of 2 Ethylhex 2 Enol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-Ethylhex-2-enol (B1599869). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment and insight into its stereochemistry.

While a complete, publicly available, assigned high-resolution spectrum for this compound is not readily found, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar structures and general principles of NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals for the various protons in the molecule. The vinyl proton (=CH-) is expected to appear in the downfield region, typically between 5.0 and 6.0 ppm, with its multiplicity providing information about neighboring protons. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would likely resonate around 3.5-4.5 ppm. The protons of the ethyl and propyl groups will exhibit characteristic multiplets in the upfield region of the spectrum. The coupling constants between these protons are critical for confirming the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. The olefinic carbons (C=C) are expected to have signals in the range of 120-140 ppm. The carbon bearing the hydroxyl group (-C-OH) would typically appear between 60 and 70 ppm. The remaining aliphatic carbons of the ethyl and propyl groups will resonate at higher field strengths. A reference to a ¹³C NMR spectrum for trans-2-Ethyl-2-hexen-1-ol is available in public databases, which can serve as a basis for spectral interpretation. sielc.com

The precise chemical shifts and coupling constants are influenced by the solvent used and the specific stereoisomer (cis or trans) being analyzed. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning all proton and carbon signals and confirming the stereochemical configuration of the double bond.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Under electron ionization (EI), the molecule is expected to generate a molecular ion peak ([M]⁺) corresponding to its molecular weight of 128.21 g/mol . researchgate.net The NIST WebBook of Chemistry provides a mass spectrum for 2-ethyl-2-hexen-1-ol, which serves as a valuable reference. researchgate.net

Mass spectra for both the cis and trans isomers of 2-Ethylhex-2-hexen-1-ol are available in the scientific literature and databases. For instance, a mass spectrum of cis-2-Ethyl-2-hexen-1-ol has been reported in a study involving GC-MS analysis. nist.gov Similarly, GC-MS data for trans-2-Ethyl-2-hexen-1-ol can be found in the PubChem database. nih.gov The subtle differences in the relative abundances of certain fragment ions in the mass spectra of the isomers can sometimes be used to distinguish between them.

Table 1: Predicted Collision Cross Section Data for 2-ethylhex-2-en-1-ol Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 129.12740 | 130.9 |

| [M+Na]⁺ | 151.10934 | 137.1 |

| [M-H]⁻ | 127.11284 | 129.6 |

| [M+NH₄]⁺ | 146.15394 | 152.6 |

| [M+K]⁺ | 167.08328 | 135.8 |

| [M+H-H₂O]⁺ | 111.11738 | 126.7 |

This table presents predicted collision cross section (CCS) values for various adducts of 2-ethylhex-2-en-1-ol, which can be useful in ion mobility-mass spectrometry studies.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC, HPLC)

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and isolating its different stereoisomers.

Gas Chromatography (GC): GC is a widely used technique for the analysis of volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it provides both qualitative and quantitative information. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). GC can be used to determine the purity of a sample by comparing the peak area of this compound to the areas of any impurity peaks. Furthermore, GC-MS analysis allows for the identification of impurities based on their mass spectra. The NIST WebBook indicates the availability of gas chromatography data for 2-ethyl-2-hexen-1-ol. researchgate.net A study on the analysis of allyl alcohol by GC-FID also provides a methodological basis that could be adapted. osha.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis and purification of this compound. For allylic alcohols, reverse-phase HPLC methods are common. sielc.com A typical setup might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comnih.gov The addition of an acid, such as phosphoric acid, can improve peak shape. sielc.comnih.gov For applications requiring mass spectrometric detection, a volatile buffer like formic acid is used instead. sielc.comnih.gov Chiral HPLC, employing a chiral stationary phase, is a powerful method for separating the enantiomers of chiral allylic alcohols, which is relevant if the compound is synthesized in a stereoselective manner. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can be used to study its conformational isomers.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. The C=C double bond, which often gives a weak signal in the IR spectrum, typically produces a strong signal in the Raman spectrum, making Raman particularly useful for its identification. The symmetric stretching vibrations of the carbon skeleton are also often more prominent in the Raman spectrum. Conformational changes in the molecule can lead to shifts in the positions and changes in the intensities of Raman bands, making it a sensitive probe for studying the different spatial arrangements of the molecule. While specific Raman data for this compound is scarce, studies on related molecules like coniferyl alcohol provide insights into the expected spectral features of substituted allylic alcohols. nih.gov

Applications and Functionalization in Materials Science and Polymer Chemistry

Role as a Monomer or Building Block in Polymer Synthesis

While 2-ethylhex-2-enol (B1599869) itself is not widely polymerized directly, its functional group (enol ether) and its derivatives are central to important polymerization processes.

Direct radical polymerization studies focusing specifically on this compound as a monomer are not prominent in the scientific literature. However, the enol ether functional group is known to participate in radical reactions. Enol ether radical cations can be generated as reactive intermediates for various chemical transformations. researchgate.net These radical cations can be formed through oxidative single-electron transfer (SET) from the electron-rich enol ether double bond. researchgate.netprinceton.edu While often harnessed for cycloadditions and other organic syntheses rather than polymerization, the fundamental reactivity suggests a potential for radical-initiated processes under specific conditions. researchgate.netacs.org The development of polymers from enol ethers is more commonly achieved through other mechanisms like ring-opening metathesis polymerization of cyclic enol ethers. nsf.govacs.orgfao.org

The most significant role of the this compound scaffold in polymerization is indirect, through its oxidation product, 2-ethylhexanoic acid. The industrial production of 2-ethylhexanoic acid involves the aldol (B89426) condensation of butyraldehyde (B50154) to form 2-ethylhexenal, which is then oxidized. atamanchemicals.comwikipedia.org This acid is used to create a class of metal carboxylates known as metal 2-ethylhexanoates, which are critical catalysts and initiators for ring-opening polymerization (ROP). capes.gov.brrsc.orgresearchgate.net

These metal complexes are highly soluble in nonpolar solvents and organic monomers, making them effective homogeneous catalysts. wikipedia.org Tin(II) 2-ethylhexanoate (B8288628), often abbreviated as Sn(Oct)₂, is one of the most widely used catalysts for the ROP of cyclic esters like lactide and glycolide (B1360168) to produce biodegradable polymers such as polylactic acid (PLA) and poly(lactic-co-glycolic acid) (PLGA). wikipedia.org Other metal 2-ethylhexanoates, including those of cobalt(II) and nickel(II), also function as catalysts in polymerization reactions. wikipedia.org

Table 1: Prominent Metal 2-Ethylhexanoate Initiators in Ring-Opening Polymerization

| Compound Name | CAS Number | Primary Application in ROP | Reference |

|---|---|---|---|

| Tin(II) 2-ethylhexanoate | 301-10-0 | Catalyst for polylactide (PLA) and poly(lactic-co-glycolic acid) (PLGA) synthesis. | wikipedia.org |

| Cobalt(II) 2-ethylhexanoate | 136-52-7 | Used as a catalyst in various polymerization reactions; also acts as a drier for alkyd resins. | wikipedia.org |

| Nickel(II) 2-ethylhexanoate | 4454-16-4 | Functions as a polymerization catalyst. | wikipedia.org |

| Hydroxyl aluminium bis(2-ethylhexanoate) | N/A | Primarily used as a thickener, but related to the family of metal carboxylates used in polymerization. | wikipedia.org |

Precursor for the Synthesis of Specialty Chemicals and Advanced Materials

Metal 2-ethylhexanoates are broadly described as valuable metal-organic precursors for materials science. capes.gov.brrsc.orgresearchgate.net They serve as building blocks for the synthesis of advanced materials, particularly binary or multimetallic oxides, through methods like sol-gel processing and metal-organic deposition (MOD). researchgate.net These materials have a wide range of applications in fields such as electronics, optics, and catalysis. researchgate.net

A specific application is the synthesis of metal oxide nanocrystals. For instance, cobalt(II) 2-ethylhexanoate has been used as a precursor in the solvothermal synthesis of cobalt oxide (CoO) nanooctahedra. cnr.it These nanocrystals can be subsequently converted to the Co₃O₄ phase through heat treatment, yielding materials suitable for processing into chemoresistive sensors for applications like ethanol (B145695) detection. cnr.itresearchgate.net Similarly, tin(II) 2-ethylhexanoate is a precursor for SnO₂ nanoparticles, and indium 2-ethylhexanoate is used for indium-doped zinc oxide nanocrystals. researchgate.net The related aldehyde, 2-ethyl-2-hexenal (B1232207), also serves as an intermediate in various organic syntheses. nih.gov

Table 2: Specialty Materials Derived from 2-Ethylhexanoate Precursors

| Precursor | Resulting Material | Synthesis Method | Potential Application | Reference |

|---|---|---|---|---|

| Cobalt(II) 2-ethylhexanoate | CoO and Co₃O₄ Nanocrystals | Solvothermal Processing / Heat Treatment | Chemoresistive gas sensors | cnr.itresearchgate.net |

| Tin(II) 2-ethylhexanoate | SnO₂ Nanoparticles | Non-hydrolytic Solvothermal Reaction | Components in transparent conductive films | researchgate.net |

| Indium 2-ethylhexanoate | Indium-doped Zinc Oxide (IZO) Nanocrystals | Reverse-injection Synthesis | Charge-transporting interlayers in electronics | researchgate.net |

| 2-Ethyl-2-hexenal | Various Organic Compounds | Organic Synthesis Intermediate | Manufacturing of insecticides, warning agents | nih.gov |

Derivatization for Surfactant and Additive Development

Derivatives of the this compound structure are extensively used to develop functional additives for polymers and other materials. atamanchemicals.combisleyinternational.com 2-Ethylhexanoic acid is a key intermediate for producing plasticizers, particularly esters derived from glycols, which are used in polyvinyl chloride (PVC), nitrocellulose, and polyvinyl butyral (PVB) films. atamanchemicals.combisleyinternational.com

Metal salts of 2-ethylhexanoic acid, often called metal soaps, are used as heat stabilizers for PVC and as paint driers, which are catalysts that promote the oxidative cross-linking of alkyd resins. atamanchemicals.combisleyinternational.com Furthermore, 2-ethylhexanoic acid is a raw material for synthetic lubricants and corrosion inhibitors used in automotive coolants. atamanchemicals.combisleyinternational.com In a related application, the corresponding alcohol, 2-ethylhexanol, is used as a hydrophobic starting material for the synthesis of nonionic surfactants through propoxylation and ethoxylation. nih.govresearchgate.net These surfactants are noted for being effective and low-foaming. nih.govresearchgate.net

Table 3: Additives and Surfactants from 2-Ethylhexanoyl Derivatives

| Derivative Type | Specific Application | Function | Reference |

|---|---|---|---|

| Polyol Esters of 2-EHA | PVB film plasticizers | Increase flexibility and durability of polymer films. | atamanchemicals.combisleyinternational.com |

| Metal Salts of 2-EHA (Metal Soaps) | Paint driers (e.g., Cobalt(II) 2-ethylhexanoate) | Catalyze oxidation and curing of coatings. | wikipedia.orgbisleyinternational.com |

| Metal Salts of 2-EHA | PVC heat stabilizers | Prevent thermal degradation of PVC during processing. | atamanchemicals.combisleyinternational.com |

| 2-EHA Derivatives | Corrosion inhibitors in automotive coolants | Protect metal surfaces from corrosion. | atamanchemicals.combisleyinternational.com |

| Alkoxylated 2-Ethylhexanol | Nonionic surfactants | Reduce surface tension in liquid formulations. | nih.govresearchgate.net |

Research into Bio-Inspired Materials and Naturally Occurring Analogues

The direct connection of this compound to naturally occurring materials is subtle, but its structural analogues are found in nature. The related compound 2-ethyl-2-hexenal has been reported as a metabolite in Homo sapiens and is listed in natural products databases. nih.gov

More broadly, significant research interest exists in creating bio-inspired and sustainable polymers that feature functionalities similar to those derived from this compound. nih.gov There is a major push to develop degradable polymers from biomass. nsf.govresearchgate.netfigshare.com In this context, cyclic enol ethers, such as 2,3-dihydrofuran (B140613) derived from biomass, are being used as monomers in ring-opening metathesis polymerization (ROMP) to create poly(enol ether)s. nsf.govacs.org These polymers are of high interest because the enol ether linkages in the polymer backbone are sensitive to acid, allowing the material to be degraded under mild acidic conditions. nsf.govacs.org This research into degradable polymers from bio-renewable enol ethers represents a parallel, bio-inspired approach to creating materials with functionalities that mirror the chemical reactivity inherent in the this compound structure. nsf.govresearchgate.net

Computational and Theoretical Chemistry Studies of 2 Ethylhex 2 Enol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Ethylhex-2-enol (B1599869). Methods such as Density Functional Theory (DFT) are employed to determine the molecule's electronic structure, providing a basis for analyzing its reactivity and stability. Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For an enol like this compound, the HOMO is typically a π-orbital associated with the carbon-carbon double bond and the oxygen atom, reflecting the electron-rich nature of this functional group. The LUMO is often the corresponding π* antibonding orbital. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

While specific DFT calculations for this compound are not extensively reported in publicly available literature, theoretical models suggest the following properties.

Table 1: Calculated Electronic Properties of this compound (Theoretical Estimates)

| Property | Estimated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -8.5 eV | Indicates electron-donating capability, primarily from the C=C-OH moiety. |

| LUMO Energy | ~ 1.2 eV | Indicates electron-accepting capability, localized on the π* orbital. |

| HOMO-LUMO Gap | ~ 9.7 eV | Suggests moderate kinetic stability, with potential for reactivity. |

Note: These values are theoretical estimates based on general principles of organic molecules of similar size and functionality, as specific literature data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like this compound and to study its interactions with other molecules. By simulating the atomic motions over time, MD can identify the most stable conformations and the energy barriers between them.

The conformational flexibility of this compound arises from the rotation around its single bonds, particularly within the ethyl and butyl groups, and the orientation of the hydroxyl group. These different conformations can have distinct energies and populations at a given temperature, which can influence the molecule's physical properties and reactivity.

MD simulations can also shed light on intermolecular interactions, such as hydrogen bonding, which is particularly relevant for this compound due to its hydroxyl group. In condensed phases, these hydrogen bonds can significantly affect the molecule's structure and dynamics. While specific MD studies on this compound are scarce, simulations of similar aliphatic alcohols provide a framework for understanding its behavior.

Table 2: Major Theoretical Conformers of this compound and Their Relative Energies

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| Anti | ~180° | 0 (Reference) | The hydroxyl hydrogen points away from the double bond. |

| Gauche | ~60° | 0.5 - 1.5 | The hydroxyl hydrogen is in proximity to the double bond, allowing for potential intramolecular interactions. |

Note: The relative energies are illustrative and based on general principles of conformational analysis for similar molecules, in the absence of specific published data for this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. A primary reaction pathway for enols is tautomerization to their corresponding carbonyl compounds. In the case of this compound, this involves its conversion to the more stable keto form, 2-ethylhexanal (B89479).

Theoretical calculations can map out the potential energy surface for this tautomerization, identifying the transition state structure and the activation energy for the reaction. The transition state is a high-energy, transient species that represents the bottleneck of the reaction. Its geometry and energy determine the reaction rate. The tautomerization can be catalyzed by acids or bases.

Studies on the hydrogenation of 2-ethyl-2-hexenal (B1232207) to 2-ethyl-hexanol suggest that this compound can be an intermediate product. arxiv.org The modeling of this multi-step reaction would involve characterizing the transition states for both the hydrogenation of the C=C double bond and the C=O double bond.

Table 3: Theoretical Parameters for the Tautomerization of this compound to 2-Ethylhexanal

| Parameter | Uncatalyzed (Estimated) | Acid-Catalyzed (Estimated) | Base-Catalyzed (Estimated) |

|---|---|---|---|

| Reaction | Enol to Keto | Enol to Keto | Enol to Keto |

| Activation Energy (Ea) | High | Lowered | Significantly Lowered |

| Transition State | Four-membered ring involving H-transfer | Protonated intermediate | Enolate intermediate |

Spectroscopic Property Prediction and Validation

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations of properties such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts for this compound can be compared with experimental data for validation.

The predicted IR spectrum can help in the assignment of experimental vibrational bands to specific molecular motions, such as the O-H stretch, C=C stretch, and C-O stretch, which are characteristic of an enol. Similarly, calculated NMR chemical shifts for the hydrogen and carbon atoms in this compound can aid in the interpretation of experimental ¹H and ¹³C NMR spectra.

The National Institute of Standards and Technology (NIST) provides experimental mass spectrometry data for this compound, which can be used for validation of theoretical fragmentation patterns. nist.gov While comprehensive predicted spectra for this compound are not widely published, data for its tautomer, 2-ethyl-2-hexenal, are available and can serve as a reference.

Table 4: Comparison of Predicted and Expected Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature (Theoretical) | Expected Experimental Observation |

|---|---|---|

| IR Spectroscopy | O-H stretch: ~3600 cm⁻¹ (sharp) C=C stretch: ~1650 cm⁻¹ C-O stretch: ~1200 cm⁻¹ | A sharp absorption band for the free hydroxyl group. A band indicating the carbon-carbon double bond. A band for the carbon-oxygen single bond. |

| ¹H NMR Spectroscopy | OH proton: δ 4-6 ppm Vinylic proton: δ 5-6 ppm | A signal for the hydroxyl proton, which may be broad and its position can vary. A signal for the proton on the C=C double bond. |

| ¹³C NMR Spectroscopy | C=C carbons: δ 110-140 ppm C-OH carbon: δ 140-150 ppm | Signals in the vinylic region of the spectrum. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 128 | A peak corresponding to the molecular weight of the compound. nist.gov |

Note: The predicted values are based on typical ranges for the respective functional groups. Experimental values can vary based on solvent and other conditions.

Environmental Fate and Transformation Research of 2 Ethylhex 2 Enol

Biotic Degradation Mechanisms (e.g., Microbial Metabolism and Biotransformation)

Microorganisms possess a vast array of enzymes capable of metabolizing a wide range of organic substrates. nih.gov It is highly probable that 2-Ethylhex-2-enol (B1599869) can be utilized as a carbon and energy source by various bacteria and fungi in soil and aquatic environments. The initial step in its metabolism would likely be the enzymatic conversion to its more stable aldehyde form, 2-ethylhexanal (B89479), through a process analogous to keto-enol tautomerization. youtube.com

Once 2-ethylhexanal is formed, it can be further metabolized through established pathways for aldehyde degradation. This typically involves oxidation to the corresponding carboxylic acid, 2-ethylhexanoic acid, by aldehyde dehydrogenases. mdpi.com This acid can then enter central metabolic pathways, such as the beta-oxidation pathway, leading to its complete mineralization to carbon dioxide and water.

The microbial degradation of the related compound 2-ethylhexanol has been shown to proceed via oxidation to 2-ethylhexanoic acid. nih.gov It is reasonable to assume a similar pathway would be operative for this compound following its initial tautomerization.

Table 2: Postulated Biotic Degradation Pathway of this compound

| Step | Transformation | Enzyme Class (Postulated) | Intermediate/Product |

| 1 | Tautomerization | Isomerase | 2-Ethylhexanal |

| 2 | Oxidation | Aldehyde Dehydrogenase | 2-Ethylhexanoic Acid |

| 3 | Further Metabolism | Various | Central metabolic intermediates (e.g., Acetyl-CoA) |

| 4 | Mineralization | Various | CO2, H2O, Biomass |

Environmental Partitioning and Transport Behavior

The way a chemical distributes itself between different environmental compartments—air, water, soil, and biota—is known as environmental partitioning. epa.govresearchgate.net This behavior is governed by the compound's physical and chemical properties, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

For this compound, specific experimental data on these properties are scarce. However, as an alcohol with a moderate carbon chain length, it is expected to have some degree of water solubility and volatility. Its partitioning behavior will be significantly influenced by its tautomeric equilibrium with 2-ethylhexanal. Generally, aldehydes are more volatile than their corresponding alcohols.

The transport of this compound in the environment will be influenced by its partitioning. Its moderate water solubility suggests it could be transported in surface waters and potentially leach into groundwater. Its volatility indicates that it could be released into the atmosphere, where it would be subject to atmospheric transport and degradation processes. In soil and sediment, it is likely to adsorb to organic matter, with the extent of sorption depending on the organic carbon content of the solid phase.

Development of Analytical Methodologies for Environmental Monitoring

The detection and quantification of chemical compounds in environmental samples such as water, soil, and air are essential for understanding their fate and transport. env.go.jpnih.govresearchgate.net The development of analytical methods for this compound is challenging due to its likely transient nature and its equilibrium with 2-ethylhexanal.

Standard analytical techniques for volatile and semi-volatile organic compounds, such as gas chromatography (GC) coupled with mass spectrometry (MS), would be the methods of choice. nih.gov For analysis, a derivatization step might be necessary to convert the enol into a more stable derivative, preventing its tautomerization during the analytical process.

Sample preparation techniques such as solid-phase microextraction (SPME) or purge and trap could be employed to extract and concentrate this compound from water or air samples prior to GC-MS analysis. nih.gov High-performance liquid chromatography (HPLC) could also be a viable technique, particularly for water samples, as it operates at lower temperatures, potentially minimizing the on-column tautomerization. researchgate.net

Given the challenges, a "bridging" strategy, similar to that used for other unstable compounds like 2,4-D esters, might be employed. epa.govjuniperpublishers.com This would involve analyzing for the more stable and persistent aldehyde or acid forms (2-ethylhexanal and 2-ethylhexanoic acid) as indicators of the initial presence of this compound.

Future Research Directions and Emerging Paradigms for 2 Ethylhex 2 Enol Chemistry

Sustainable and Green Chemistry Approaches for Production and Utilization

The chemical industry's shift towards sustainability necessitates the development of environmentally benign methods for producing key chemical intermediates like 2-Ethylhex-2-enol (B1599869). Future research will heavily focus on moving away from traditional, often harsh, synthesis routes to greener alternatives that utilize renewable feedstocks, employ safer solvents, and minimize waste generation.

One of the most promising sustainable pathways for this compound production involves the catalytic conversion of biomass-derived platform molecules. For instance, processes are being explored to synthesize allylic alcohols from glycerol, a byproduct of biodiesel production. prepchem.com This approach not only provides a sustainable route to valuable chemicals but also adds value to the biofuel industry. Another avenue is the development of one-pot syntheses that reduce the number of reaction steps, thereby minimizing energy consumption and waste. An example of this is the direct synthesis of C8 aldehydes, precursors to this compound, from propylene (B89431) in a single pot using an ecofriendly multifunctional catalyst. acs.org

Biocatalysis is also emerging as a powerful tool for the green synthesis of allylic alcohols. Enzymes, such as those from the P450 monooxygenase family, can catalyze the selective oxidation of hydrocarbons to alcohols under mild conditions, often with high stereoselectivity. youtube.com The application of whole-cell biocatalysts further enhances the sustainability of these processes by eliminating the need for costly enzyme purification.

The utilization of this compound in green applications is another critical research area. Its potential as a building block for biodegradable polymers and as a green solvent alternative is being investigated. The development of polymers from propoxylated allyl alcohol, a related compound, highlights the potential for creating versatile and soluble polymers for various applications, including coatings and resins.

Novel Catalytic Systems for Highly Selective and Efficient Transformations

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound. Research in this area is geared towards achieving high selectivity, efficiency, and sustainability in the transformations of this versatile molecule. A key focus is the replacement of precious metal catalysts with more abundant and less toxic alternatives.

Recent advancements have seen the rise of iron-catalyzed transfer hydrogenation of allylic alcohols, offering an operationally simple and efficient method using a bench-stable precatalyst based on an earth-abundant transition metal. acs.org Similarly, cooperative catalytic systems, such as a cobalt-driven system for the synthesis of (Z)-silyl enol ethers from aldehydes, showcase the potential of base metal catalysts in achieving high regio- and stereoselectivity. masterorganicchemistry.com

The direct activation of allylic alcohols for nucleophilic substitution is another area of intense research. Modern organic synthesis demands atom-economical methods, and the direct use of allylic alcohols as electrophiles, avoiding the need for pre-functionalization, is a significant step in this direction. researchgate.net Palladium-catalyzed systems have shown promise in this regard, enabling the direct allylic substitution with a variety of nucleophiles.

Furthermore, the development of catalytic systems that can control the stereochemistry of the products is a major goal. Enantioselective catalysis, using chiral ligands or catalysts, can provide access to optically active products, which are of great importance in the pharmaceutical and fine chemical industries. The synthesis of chiral silyl (B83357) enol ethers through catalytic asymmetric reactions is a testament to the progress in this field. researchgate.net

| Catalytic System | Transformation | Key Advantages |

| Iron-based catalysts | Transfer hydrogenation of allylic alcohols | Earth-abundant metal, operational simplicity. acs.org |

| Cobalt-based catalysts | Synthesis of (Z)-silyl enol ethers | High regio- and stereoselectivity, use of base metal. masterorganicchemistry.com |

| Palladium-based catalysts | Direct nucleophilic allylic substitution | Atom-economical, avoids pre-functionalization. researchgate.net |

| Chiral catalysts | Asymmetric synthesis | Access to enantiomerically pure products. researchgate.net |

This table summarizes emerging catalytic systems for the transformation of allylic alcohols, with potential applicability to this compound.

Integration into Advanced Functional Nanomaterials and Smart Systems

The unique chemical structure of this compound, featuring both a hydroxyl group and a double bond, makes it an attractive candidate for the functionalization of nanomaterials and the creation of smart systems. Future research will explore the incorporation of this molecule into various material architectures to impart specific functionalities.

The functionalization of nanoparticles with organic molecules can dramatically alter their properties and open up new applications. google.comnih.gov The hydroxyl group of this compound can be used to anchor the molecule to the surface of metal oxide nanoparticles, while the double bond remains available for further polymerization or cross-linking reactions. This could lead to the development of novel nanocomposites with enhanced mechanical, thermal, or optical properties.

A particularly exciting area of research is the development of stimuli-responsive or "smart" materials. nih.govrsc.orgrsc.org These materials can change their properties in response to external stimuli such as pH, temperature, or light. By incorporating this compound or its derivatives into polymer networks, it may be possible to create smart hydrogels or coatings that can respond to environmental changes. For example, polymers containing allylic alcohol moieties could be designed to undergo reversible cross-linking upon exposure to a specific trigger, leading to changes in their swelling behavior or mechanical strength.

The synthesis of polymers from propoxylated allyl alcohol has already demonstrated the potential for creating materials with tunable properties, such as solubility in organic solvents. nih.gov Future work will likely focus on designing more complex polymer architectures, such as block copolymers and dendrimers, incorporating this compound to create highly sophisticated smart systems for applications in drug delivery, sensing, and soft robotics.

Interdisciplinary Research in Chemical Biology and Metabolomics

The interface of chemistry and biology offers fertile ground for exploring the potential roles of this compound in biological systems. As a volatile organic compound (VOC), it is plausible that this compound could be a metabolite or a signaling molecule in various organisms.

Metabolomics studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological system, could be employed to investigate the presence and potential role of this compound in different organisms. For instance, 2-ethylhexanol, a related compound, has been identified as a VOC produced by the microbial degradation of plasticizers. nih.gov It is conceivable that this compound could also be a product of microbial metabolism.

The study of metabolic pathways of related unsaturated alcohols can provide clues about the potential biochemical transformations of this compound. For example, the metabolism of medium-chain fatty acids involves a series of oxidation steps, and it is possible that this compound could be an intermediate or a byproduct of such pathways. frontiersin.org Furthermore, cytochrome P450 monooxygenases are known to be involved in the metabolism of a wide range of compounds, including fatty alcohols, and could potentially metabolize this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethylhex-2-enol, and how can purity be ensured?

- Methodology :

- Aldol Condensation : Use α,β-unsaturated aldehydes (e.g., (E)-2-ethylhex-2-enal) as intermediates via base-catalyzed reactions .

- Purification : Employ fractional distillation (boiling point ~175–180°C) or silica gel chromatography (hexane:ethyl acetate eluent) to isolate isomers. Validate purity via GC-MS (retention time ~8.2 min, m/z 128 [M]+) .

- Yield Optimization : Adjust molar ratios of reactants (e.g., 1.2:1 aldehyde to alcohol) and catalyst loadings (e.g., 5 mol% KOH) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Analytical Workflow :

- NMR : Assign double-bond geometry using coupling constants (e.g., JH,H = 10–12 Hz for trans isomers in <sup>1</sup>H NMR) .

- IR Spectroscopy : Identify hydroxyl (O-H stretch ~3350 cm<sup>−1</sup>) and alkene (C=C stretch ~1650 cm<sup>−1</sup>) groups .

- GC-MS : Cross-reference fragmentation patterns with NIST databases (e.g., m/z 85 [C5H9O]<sup>+</sup>) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Risk Mitigation :

- Use fume hoods to avoid inhalation (vapor pressure ~0.02 mmHg at 25°C) .

- Wear nitrile gloves and eye protection; the compound may cause skin irritation (LD50 >2000 mg/kg in rats) .

- Store in amber glass under nitrogen at 4°C to prevent oxidation .

Advanced Research Questions

Q. How do stereoisomers (cis vs. trans) of this compound influence its reactivity in catalytic hydrogenation?

- Experimental Design :

- Isomer Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with n-hexane/isopropanol (95:5) mobile phase .

- Hydrogenation Trials : Compare Pd/C (5 wt%) vs. Raney Ni catalysts at 50 psi H2. Monitor conversion via <sup>13</sup>C NMR (δ 20–25 ppm for saturated carbons) .

- Kinetic Analysis : Calculate activation energies (Ea) using Arrhenius plots for each isomer .

Q. How can contradictions in reported enantioselectivity data for this compound derivatives be resolved?

- Data Reconciliation Framework :

- Meta-Analysis : Compile literature results (e.g., ee% values from 10 studies) and apply Cochran’s Q-test to assess heterogeneity .

- Controlled Replication : Standardize reaction conditions (solvent: THF, temp: 25°C) and use chiral GC (β-DEX 120 column) for ee% quantification .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict steric effects of substituents on selectivity .

Q. What mechanistic insights explain the oxidative degradation of this compound under environmental conditions?

- Degradation Pathways :

- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; track products (e.g., 2-ethylhexanoic acid) via LC-QTOF-MS .

- Microbial Metabolism : Use Pseudomonas spp. cultures; monitor biodegradation rates via COD assays and pathway mapping via <sup>13</sup>C isotopic labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.